

Acidity (pKa) of 2-(2-Bromothiazol-4-yl)acetic acid

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Compound of Interest

Compound Name: 2-(2-Bromothiazol-4-yl)acetic acid

Cat. No.: B1287717

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An In-depth Technical Guide to the Acidity (pKa) of **2-(2-Bromothiazol-4-yl)acetic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the acidity, specifically the pKa, of **2-(2-Bromothiazol-4-yl)acetic acid**. A comprehensive search of scientific literature and chemical databases indicates that a specific, experimentally determined pKa value for this compound has not been reported. However, based on the principles of physical organic chemistry, an estimated pKa can be inferred. This guide provides a theoretical estimation of the pKa, detailed experimental protocols for its determination, and the necessary logical workflows for these procedures. The information herein is intended to support researchers in the fields of medicinal chemistry, chemical synthesis, and drug development in their work with this and structurally related compounds.

Introduction

2-(2-Bromothiazol-4-yl)acetic acid is a substituted heterocyclic carboxylic acid. The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter in drug design and development. It influences a molecule's solubility, lipophilicity, and ability to interact with biological targets. The presence of the electron-withdrawing 2-bromothiazole moiety is expected to significantly impact the acidity of the acetic acid group.

Theoretical Estimation of pKa

While an experimental value is not available, the pKa of **2-(2-Bromothiazol-4-yl)acetic acid** can be estimated by considering the electronic effects of its substituents. The thiazole ring itself is electron-withdrawing. Furthermore, the bromine atom at the 2-position of the thiazole ring is also an electron-withdrawing group. These inductive effects will stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid.^{[1][2]}

For comparison, the pKa of acetic acid is approximately 4.76. The pKa of the conjugate acid of thiazole is 2.5, indicating its electron-withdrawing nature.^[3] It is therefore anticipated that the pKa of **2-(2-Bromothiazol-4-yl)acetic acid** will be significantly lower than that of acetic acid, likely falling in the range of 2.5 to 3.5.

Data Summary

As no experimentally determined pKa value for **2-(2-Bromothiazol-4-yl)acetic acid** has been found in the reviewed literature, the following table summarizes the key known properties and the estimated pKa.

| Property | Value | Source |
|-------------------|---|-------------------|
| IUPAC Name | 2-(2-bromo-1,3-thiazol-4-yl)acetic acid | N/A |
| CAS Number | 62557-07-7 | ^{[4][5]} |
| Molecular Formula | C5H4BrNO2S | ^{[6][7]} |
| Molecular Weight | 222.06 g/mol | ^{[4][6]} |
| Experimental pKa | Not available | N/A |
| Estimated pKa | 2.5 - 3.5 | Inferred |

Experimental Protocols for pKa Determination

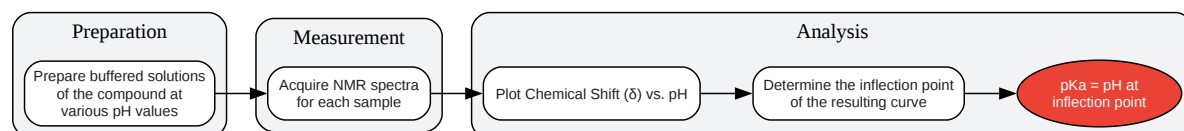
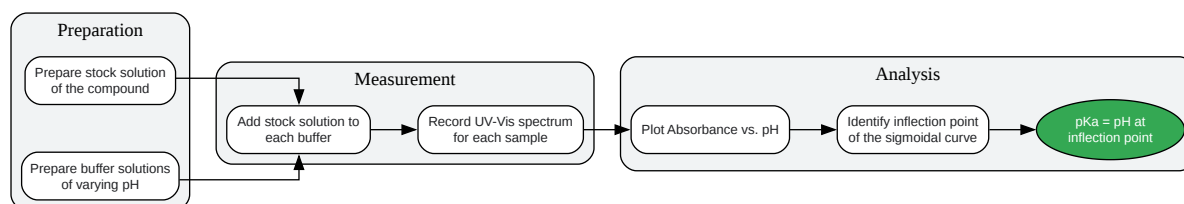
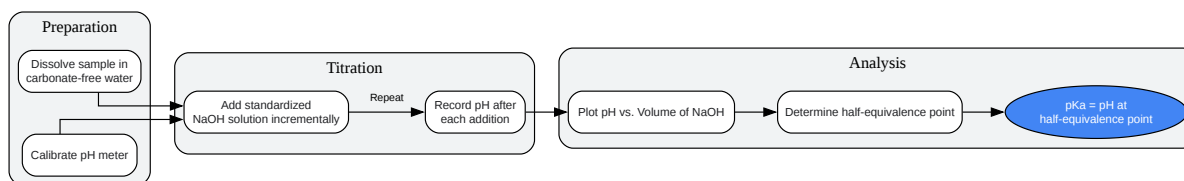
Several robust methods can be employed to experimentally determine the pKa of **2-(2-Bromothiazol-4-yl)acetic acid**. The choice of method may depend on the purity and quantity of the available sample, as well as its solubility characteristics.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.^[8] It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added.

Methodology:

- **Sample Preparation:** Accurately weigh a sample of pure **2-(2-Bromothiazol-4-yl)acetic acid** and dissolve it in a known volume of deionized, carbonate-free water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, though this will yield an apparent pKa (pKa') specific to that solvent system.
- **Titration:** Calibrate a pH meter with standard buffer solutions. Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
- **Data Collection:** Record the pH of the solution after each addition of the titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).^[9] This corresponds to the midpoint of the steepest part of the titration curve.



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